

An In-depth Technical Guide to the Chemical Structure and Activity of Trimethoprim

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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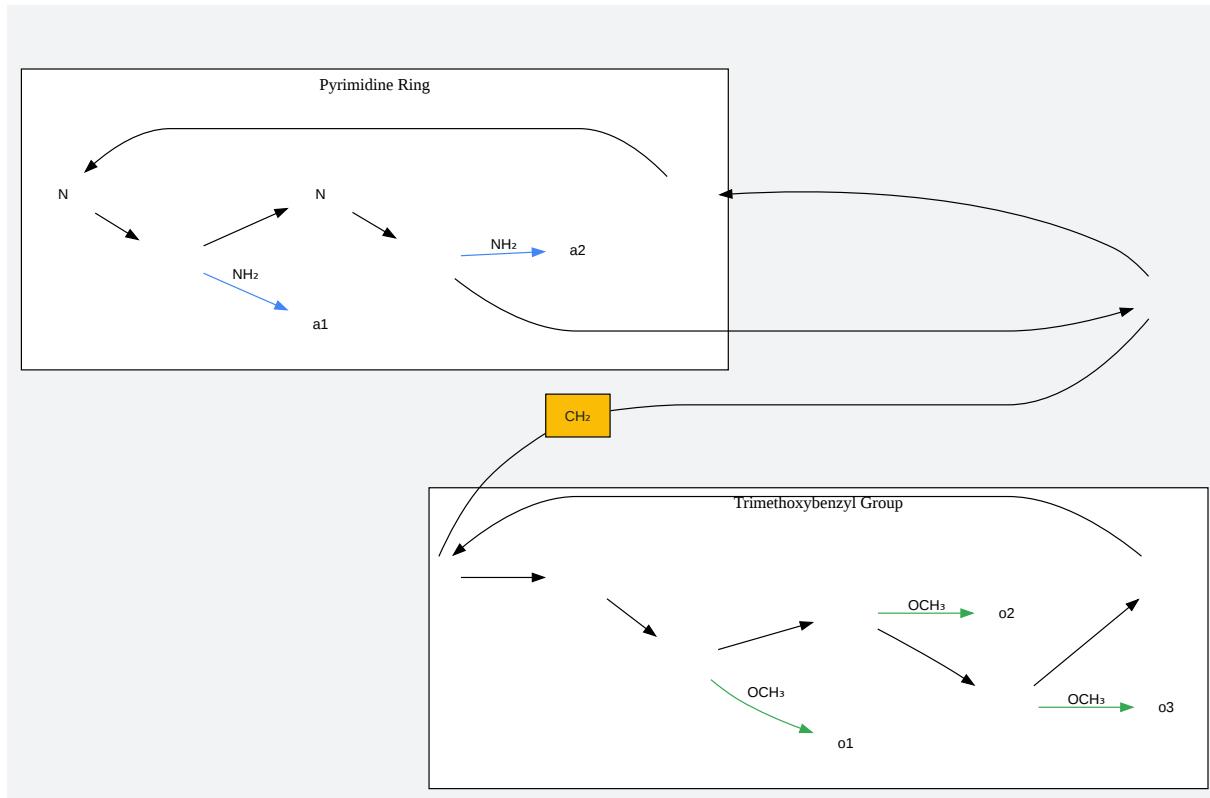
Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Trimethoprim, a synthetic antibacterial agent. It includes detailed chemical identifiers, quantitative data, and an exploration of its role as a dihydrofolate reductase inhibitor. Furthermore, this document outlines key experimental protocols for the synthesis and analysis of Trimethoprim and visualizes its chemical structure and the biochemical pathway it inhibits, adhering to specified technical standards for data presentation and visualization.

Core Chemical Structure and Identification

Trimethoprim is a synthetic aminopyrimidine antibiotic renowned for its bacteriostatic activity.^[1] Its structure is fundamentally composed of a 2,4-diaminopyrimidine ring connected to a 3,4,5-trimethoxybenzyl group via a methylene bridge.^{[1][2]} This unique arrangement is crucial for its biological function. The diaminopyrimidine core, in particular, is essential for its interaction with the target enzyme, dihydrofolate reductase (DHFR).^[3]

- IUPAC Name: 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine^{[1][3][4]}
- Molecular Formula: C₁₄H₁₈N₄O₃^{[1][5][6][7]}
- Canonical SMILES: COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N^{[1][8][9]}

- CAS Registry Number: 738-70-5[1][5]



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Caption: Chemical structure of Trimethoprim (C₁₄H₁₈N₄O₃).

Quantitative Physicochemical Data

The physicochemical properties of Trimethoprim are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties have been determined through various analytical techniques and are summarized below.

Property	Value	Reference(s)
Molecular Weight	290.32 g/mol	[1][6][8][10]
pKa	6.6 - 7.4	[10][11]
Melting Point	199-203 °C	[7][10]
Water Solubility	0.04 g/100 mL (at 25 °C)	[10]
Solubility in DMSO	122 mg/mL	[12]
LogP (predicted)	0.9	[9]

Note: The reported pKa value varies slightly across different sources, which may be attributed to different experimental conditions such as the solvent mixtures used.[13] Solubility is notably pH-dependent, increasing to a maximum of 1550 mg/100 mL at pH 5.5.[14]

Mechanism of Action: Inhibition of the Folate Synthesis Pathway

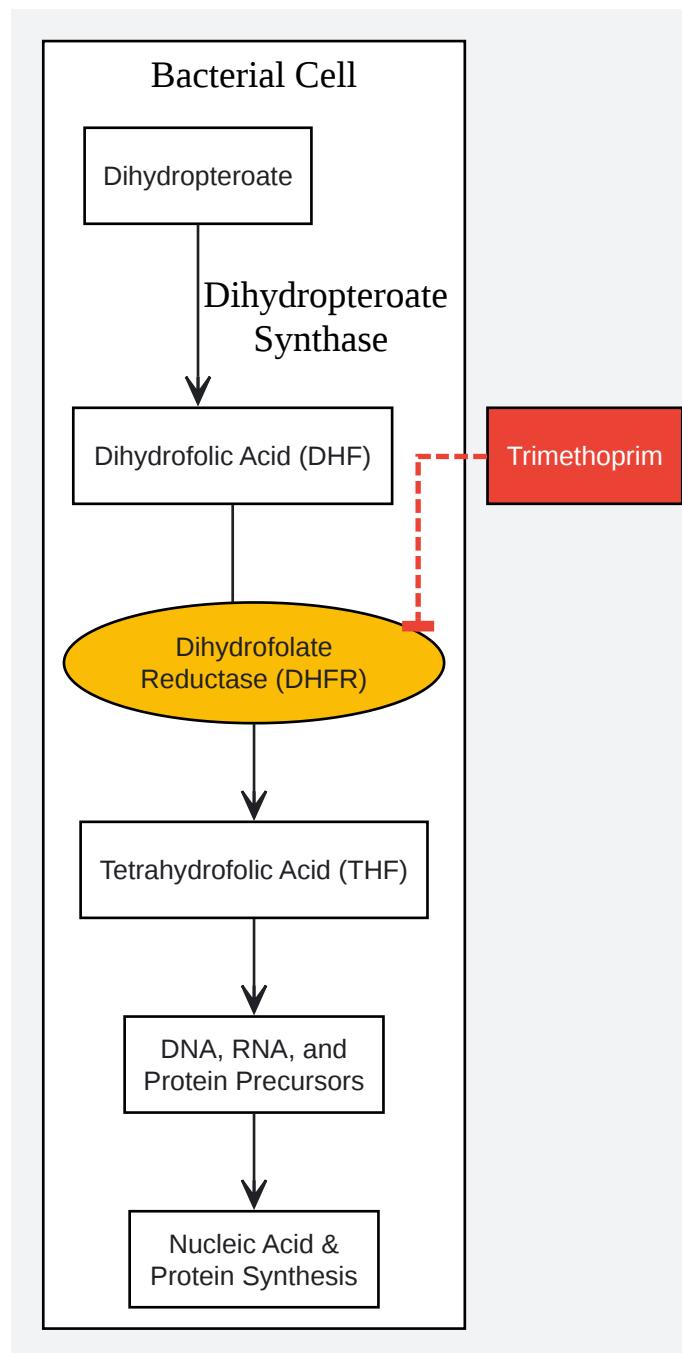
Trimethoprim exerts its antibacterial effect by targeting the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and proteins.[15] Its mechanism is highly selective, acting as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][3][15]

The key steps in the pathway and the inhibitory action of Trimethoprim are as follows:

- Bacteria synthesize dihydrofolic acid (DHF) de novo.
- The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of DHF to tetrahydrofolic acid (THF).[3][4]
- THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[15][16]
- Trimethoprim has a significantly higher affinity for bacterial DHFR than for the corresponding mammalian enzyme, allowing for selective toxicity.[4][16] By binding to the active site of

bacterial DHFR. Trimethoprim blocks the production of THF, thereby halting DNA synthesis and bacterial replication.[4][15]

This mechanism is often exploited synergistically with sulfamethoxazole, which inhibits dihydropteroate synthase, an enzyme acting earlier in the same pathway.[16]



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Caption: Trimethoprim's inhibition of dihydrofolate reductase (DHFR).

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of Trimethoprim, crucial for research and development.

One common synthetic route for Trimethoprim begins with 3,4,5-trimethoxybenzaldehyde.[\[2\]](#)

Methodology:

- Knoevenagel Condensation: 3,4,5-trimethoxybenzaldehyde undergoes a Knoevenagel condensation with a malonic acid derivative to form an intermediate compound.[\[2\]](#)
- Reduction: The intermediate is then partially reduced, typically using hydrogen gas over a palladium on carbon (Pd/C) catalyst, to yield an enamine.[\[2\]](#)
- Cyclization: The resulting enamine is reacted with guanidine. This initiates a heterocyclization reaction, which forms the 2,4-diaminopyrimidine ring structure, yielding Trimethoprim.[\[2\]](#)
- Purification: The final product is purified through recrystallization or column chromatography to achieve high purity.

An alternative synthesis starts with the appropriate trimethoxy-substituted ethyl dihydrocinnamate, which is formylated and then reacted with guanidine to form the pyrimidine ring.[\[17\]](#)

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the quantitative analysis of Trimethoprim.[\[18\]](#)

Instrumentation and Conditions:

- System: Standard HPLC system with a UV-Vis detector.[\[18\]](#)
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[18\]](#)

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate) and an organic modifier like acetonitrile. The pH of the aqueous phase is adjusted to optimize peak symmetry and retention.[18]
- Flow Rate: Typically 1.0 to 1.5 mL/min.[18]
- Detection Wavelength: Set to the absorbance maximum of Trimethoprim, typically around 270-280 nm.
- Injection Volume: A standard 20 μ L injection volume is used.[18]

Protocol:

- Standard Preparation: Prepare a stock solution of high-purity Trimethoprim reference standard in a suitable diluent (often the mobile phase). Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the Trimethoprim sample (e.g., from a pharmaceutical formulation) in the diluent to a known concentration within the calibration range.[19]
- Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Subsequently, inject the sample solutions.
- Quantification: Determine the concentration of Trimethoprim in the samples by interpolating their peak areas from the calibration curve. The retention time of the peak is used for identification.[18]

The *in vitro* antibacterial activity of Trimethoprim is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following CLSI or EUCAST guidelines.[20]

Protocol:

- Preparation of Trimethoprim Dilutions: Prepare a stock solution of Trimethoprim. In a 96-well microtiter plate, perform serial two-fold dilutions of the drug in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.[20]

- Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL in each well.[20]
- Inoculation: Inoculate each well of the microtiter plate containing the Trimethoprim dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[20]
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16 to 20 hours.[20]
- Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of Trimethoprim that completely inhibits visible bacterial growth.[20]

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References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethoprim [sitem.herts.ac.uk]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 4. Trimethoprim - Wikipedia [en.wikipedia.org]
- 5. Trimethoprim [webbook.nist.gov]
- 6. drugs.com [drugs.com]
- 7. chembk.com [chembk.com]
- 8. Trimethoprim | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. PubChemLite - Trimethoprim (C14H18N4O3) [pubchemlite.lcsb.uni.lu]

- 10. Trimethoprim [drugfuture.com]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. Trimethoprim | DHFR | DNA/RNA Synthesis | Antibiotic | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 16. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 17. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of Trimethoprim]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131970#what-is-the-chemical-structure-of-trimethoprim>]

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